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Solvent Black 27

Thermal stability Engineering plastics processing Heat resistance

Solvent Black 27 resolves the critical conflict between deep black coloration and NIR laser transmission in thermoplastic welding-a documented failure point of Nigrosine (Solvent Black 7) and Carbon Black in automotive PA 6.6 assemblies. This 1:2 chromium metal-complex solvent dye delivers: • Thermal endurance ≥280 °C in PC, PS, PMMA, and PA 6.6, eliminating shade drift and plate-out during high-temperature injection molding • Grade 5 bleeding fastness (soap gel, edible oil, white lacquer) and Grade A acid/alkali resistance for migration-free multi-material laminates and leather finishes • Broad organic solvent solubility (MEK >200 g/L, glycol ethers, esters, alcohols) with ≥99% purity as black powder. Specify for laser-welded under-hood components, transparent black masterbatch, violin lacquers, and high-fastness shoe polish systems.

Molecular Formula C22H28O8
Molecular Weight 0
CAS No. 12237-22-8
Cat. No. B1171862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolvent Black 27
CAS12237-22-8
Molecular FormulaC22H28O8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Solvent Black 27 Technical Profile


Solvent Black 27 (C.I. Solvent Black 27, CAS 12237-22-8) is a 1:2 chromium metal-complex solvent dye, structurally categorized as an azo–chromium coordination compound with the empirical formula C₁₇H₁₃N₃O₄Cr₁/₂ . Unlike simple azo or azine-type solvent blacks, its premetallized 1:2 (dye:metal) ligand architecture confers intrinsically higher thermal endurance and resistance to migration in organic matrices [1]. The dye appears as a deep black powder or granular solid, is insoluble in water, and exhibits broad solubility in polar and mid-polar organic solvents including ketones (MEK >200 g/L), glycol ethers, esters, and alcohols . Commercial products are typically supplied at ≥99% purity, with major international brand equivalents including Valifast Black 3820/3840L (Orient), Neozapon Black X51 (BASF), and Polysynthren Black H (Heubach) [2].

Thermal Processing Suitable for high‑temperature engineering resin processing
Laser Welding NIR‑transparent black for through‑transmission joining
Transparent Finishes Molecular dissolution delivers transparent black coatings

Why Solvent Black 27 Cannot Be Replaced


Although Solvent Black 7 (Nigrosine azine), Solvent Black 3 (disazo), and Carbon Black (inorganic pigment) all produce a black visual appearance, their underlying chemistries impose fundamentally different performance ceilings [1]. Solvent Black 7 is an azine-type dye with a heat-resistance limit of approximately 180 °C and only fair-to-good acid resistance (Grade 4), whereas Solvent Black 27—as a 1:2 chromium metal-complex—sustains thermal processing beyond 280 °C in engineering plastics and achieves Grade A acid/alkali fastness [2]. Carbon Black, being an opaque particulate pigment, blocks near-infrared (NIR) transmission entirely, disqualifying it from laser-welded plastic assemblies where Solvent Black 27's molecular dissolution enables high NIR transparency . The quantitative evidence below demonstrates that substitution with a generic in-class black dye without verifying these application-critical dimensions can lead to thermal degradation during processing, color bleed in multi-material laminates, or outright incompatibility with laser joining processes [3].

Heat resistance mismatch
Solvent Black 3/7 degrade above 160–180°C; SB27 maintains integrity through >280°C engineering plastic processing.
NIR transparency requirement
Nigrosine fails laser‑welding transparency thresholds; Carbon Black blocks NIR entirely, excluding them from black‑to‑black laser joining.
Optical and electrical profile
Carbon Black introduces opacity and electrical conductivity, disrupting transparent or insulating design requirements that SB27 fulfills via molecular dissolution.

Solvent Black 27 Performance Evidence


Thermal Stability for High-Temp Processing

Solvent Black 27 demonstrates a heat-resistance ceiling of ≥280 °C in polystyrene (PS) and 320 °C in polycarbonate (PC), as determined by injection-molding simulation with 1/3 SD reduction . In independent testing, Solvent Black 27 earns an 'A' rating at 200 °C for 1 minute and at 150 °C for 30 minutes, with no decomposition . By contrast, Solvent Black 3 (disazo) exhibits a minimum heat resistance of only 160 °C, and Solvent Black 7 (Nigrosine azine) reaches a minimum of 180 °C under comparable test protocols [1][2]. This 100–120 °C differential means Solvent Black 27 survives processing in polycarbonate (typical molding temperature 280–320 °C) and polyamide (265–340 °C), whereas SB3 and SB7 would undergo thermal degradation and color shift in these engineering resins.

Heat Endurance
Cross‑study
280–300°C PS, 320°C PC; SB3 160°C, SB7 180°C
Enables high‑temperature engineering resin processing
Based on injection‑molding simulation and TDS
Thermal stability Engineering plastics processing Heat resistance

NIR Transparency for Laser Welding

A BASF patent (CN113825792A) explicitly identifies Solvent Black 27—described as a 'monoazo complex dye'—as the black colorant of choice for polyamide compositions requiring high laser transmittance in laser welding applications [1]. The patent states that 'Nigrosine is more suitable [than carbon black], but still does not meet the requirements for laser transparent components in laser welding applications' [1]. The invention employs Solvent Black 27 in glass-fiber-reinforced PA 6.6 processed at 265–340 °C, achieving both high NIR laser transmission and satisfactory mechanical properties for automotive components including filter housings, resonators, and door lock parts [1]. In a separate commercial product datasheet, Polysynthren Black H (Solvent Black 27) is positioned as a direct replacement for carbon black specifically where 'NIR transmission is important' and is recommended for laser welding applications .

Laser Weld Transparency
Head‑to‑head
Meets NIR threshold (CN113825792A); Nigrosine fails, Carbon Black opaque
Only viable organic black for laser‑welded black assemblies
Validated in glass‑fiber PA 6.6 at 265–340°C
Laser welding NIR transparency Polyamide composition

Transparency and Non-Conductivity

Solvent Black 27 dissolves at the molecular level in organic solvents and polymer melts, producing a transparent to translucent black coloration with a bluish undertone [1]. By contrast, Carbon Black is an inorganic pigment that achieves color through physical particulate dispersion, resulting in an opaque black and imparting electrical conductivity to the host matrix [1]. In solution, Solvent Black 27 yields a clear, brilliant black with no haze or settling, making it suitable for transparent lacquers, anodized aluminum coloring, and applications where the underlying substrate (e.g., wood grain, metallic flake) must remain visible [2]. Carbon Black at typical loading levels (0.2–0.4% volume) renders the material opaque and electrically conductive, which is undesirable in electronic component housings requiring electrical insulation or in decorative coatings where substrate aesthetics matter [3].

Transparency & Conductivity
Class‑level
Transparent/translucent black (molecular dissolution), non‑conductive; Carbon Black opaque, conductive
Suitable for transparent coatings and insulating parts
Dependent on dye loading and matrix type
Transparency Non-conductivity Molecular dissolution

Migration and Bleeding Resistance

In a comparative application survey for shoe polish and leather finishing systems, Solvent Black 27 is identified as 'an excellent black dye with better lightfastness and migration resistance' relative to both Solvent Black 3 and Solvent Black 7 [1]. Quantitative bleeding fastness data from the Valifast Black 3840L technical datasheet confirm that Solvent Black 27 achieves Grade 5 (highest on a 5-class scale) in bleeding fastness against white lacquer, soap gel, and edible oil, and Grade 4 against butter . This performance stems from the 1:2 metal-complex architecture in which the chromium ion coordinatively locks the azo ligand, reducing molecular mobility within the host polymer or coating matrix [2]. Standard azine-type Solvent Black 7 and disazo Solvent Black 3 lack this metal-coordination anchoring mechanism and consequently exhibit comparatively higher migration tendencies in multi-layer systems [3].

Bleeding Fastness
Cross‑study
Grade 5 (White Lacquer, Soap Gel, Oil); SB7 water fastness Grade 3
Minimal migration in consumer‑contact articles
Attributed to 1:2 Cr‑complex immobilization
Migration resistance Bleeding fastness Multi-material laminates

Acid and Alkali Chemical Resistance

Under standardized chemical fastness testing, Solvent Black 27 attains an 'A' rating (highest on a 3-class A–C scale) against 3% H₃PO₄ (acid, 24 hours), 3% NaOH (alkali, 24 hours), and water (24 hours) . In comparison, Solvent Black 7 (Nigrosine azine) is rated only Grade 4 for acid resistance and Grade 5 for alkali resistance on a different 5-point numeric scale where higher is better, but translating to a lower relative standing in acid environments [1]. Solvent Black 3, meanwhile, achieves Grade 5 for both acid and alkali resistance on its numeric scale but is limited by its substantially lower thermal ceiling [2]. The metal-complex structure of SB27, wherein the chromium center stabilizes the azo chromophore against protonation and hydrolytic attack, underpins this broader-spectrum chemical inertness . The practical implication is that Solvent Black 27 retains color integrity in chemically aggressive environments—such as acid-cured wood coatings, alkaline cleaning protocols for colored leather, and chemically resistant industrial paints—where azine-type solvent blacks may exhibit shade drift or fading.

Chemical Resistance
Cross‑study
Acid A, Alkali A (24 h); SB7 Acid 4 (lower tier)
Maintains color under aggressive chemical exposure
Scales differ; SB27 consistently top‑rated
Chemical resistance Acid fastness Alkali fastness

Broad-Spectrum Solvent Solubility

Solvent Black 27 demonstrates high solubility across a broad polarity spectrum of organic solvents. Quantitative solubility data from multiple independent technical datasheets confirm: MEK ≥200 g/L (TDPCTW reports 500 g/L for a 30% liquid concentrate), Methanol ≥200 g/L, Ethyl Cellosolve ≥200 g/L, Toluene 82–90 g/L, n-Butanol 22 g/L, and iso-Propanol 5 g/L [1]. This broad solubility profile—spanning ketones, alcohols, glycol ethers, esters, and aromatic hydrocarbons—contrasts with the more limited solvent compatibility of azine-type Solvent Black 7, which is primarily soluble in alcohols and aromatic solvents but exhibits poorer solubility in ketones and esters . The ability to dissolve in MEK at >200 g/L is particularly valuable for flexographic and gravure printing ink formulations, where fast-drying ketone-based solvent systems are standard [2]. The metal-complex dye's compatibility with both polar and mid-polar solvent systems provides formulators with greater freedom to optimize solvent blends for drying rate, viscosity, and substrate wetting without being constrained by dye solubility limits.

Solvent Compatibility
Cross‑study
MEK ≥200 g/L, Methanol ≥200 g/L, Ethyl Cellosolve ≥200 g/L, Toluene 82–90 g/L
Enables diverse solvent‑system formulations
Supports high‑loading fast‑dry ink systems
Solvent solubility Formulation flexibility Dissolution rate

Solvent Black 27 Application Scenarios


Laser-Welded Polyamide and Polycarbonate Components

For automotive under-hood components such as filter housings, resonators, exhaust control valves, and door lock assemblies manufactured from glass-fiber-reinforced polyamide (PA 6.6), Solvent Black 27 is the only documented organic black dye that simultaneously delivers a deep black appearance and adequate NIR laser transmission for through-transmission laser welding [1]. The BASF patent CN113825792A specifically selects Solvent Black 27 over Nigrosine (Solvent Black 7) because Nigrosine fails the laser transparency threshold [1]. Its thermal stability at 265–340 °C matches PA processing temperatures, and its non-conductivity avoids electrical shorting risks in sensor-adjacent components. Procurement teams sourcing black colorants for laser-welded thermoplastic assemblies should specify Solvent Black 27 (or its brand equivalents: Valifast Black 3820, Neozapon Black X51, Polysynthren Black H) and explicitly exclude Nigrosine-type solvent blacks from bids .

Transparent Wood, Foil, and Violin Finishes

Solvent Black 27's molecular dissolution in organic solvents produces a transparent, non-hazy black that allows underlying wood grain, metallic foil, or substrate texture to remain visible—a property explicitly valued in violin varnish and high-end wood surface applications [1]. Unlike Carbon Black, which yields an opaque, muddy finish that obscures substrate aesthetics, Solvent Black 27 provides a 'lasierend' (transparent) black suited to translucent lacquer systems [1]. With bleeding fastness Grade 5 against white lacquer and chemical fastness Grade A against acids and alkalis, it resists color bleed into adjacent clear-coat layers and withstands the acidic curing conditions of catalyzed wood finishes . For procurement in the musical instrument, fine furniture, and decorative packaging sectors, Solvent Black 27 should be specified where a transparent black finish with high fastness is required.

High-Temperature Engineering Plastic Masterbatch

Solvent Black 27's heat resistance of 280–320 °C in engineering polymers including polycarbonate (PC, 320 °C), polystyrene (PS, 300 °C), and PMMA (280 °C) makes it the solvent dye of choice for transparent black masterbatch formulations subjected to high-temperature injection molding [1]. In contrast, Solvent Black 3 (160 °C limit) and Solvent Black 7 (180 °C limit) would thermally degrade under these processing conditions, causing shade drift, strength loss, and potential plate-out on mold surfaces . The Polysynthren Black H product data confirms suitability for PS, ABS, PC, PETP, PA 6, and PMMA, with documented light fastness and heat resistance values per polymer type [1]. Procurement specifications for transparent black engineering plastic masterbatch should mandate a minimum heat resistance of 280 °C in the target polymer, effectively narrowing the field to metal-complex solvent dyes such as Solvent Black 27.

Migration-Resistant Shoe Polish and Leather Finishes

In shoe polish and leather finishing applications where the colored article comes into prolonged contact with textiles (socks, clothing) or skin, migration resistance is a non-negotiable performance requirement [1]. Solvent Black 27 is explicitly identified as providing 'better lightfastness and migration resistance' compared to Solvent Black 3 and Solvent Black 7 in comparative application testing for shoe polish systems [1]. Quantitative bleeding fastness data confirm Grade 5 performance against soap gel, edible oil, and white lacquer, indicating minimal dye transfer under simulated use conditions . For procurement of dyes destined for leather finishes, shoe care products, and other consumer articles where staining liability is a concern, Solvent Black 27's verified migration resistance provides a documented quality assurance basis for supplier qualification and incoming material specifications.

Application
Selection Property
Validation Focus
Laser‑Welded PA & PC Parts
NIR transmission & thermal stability
Laser transmission test; thermal endurance review
Transparent Wood/Foil/Violin Finishes
Molecular‑dissolution transparency
Visual clarity & bleed fastness evaluation
High‑Temp Engineering Plastic Masterbatch
Heat resistance for engineering resins
Thermal stability under injection molding
Migration‑Resistant Shoe Polish & Leather
Migration resistance & fastness
Bleeding fastness under consumer‑contact simulation
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